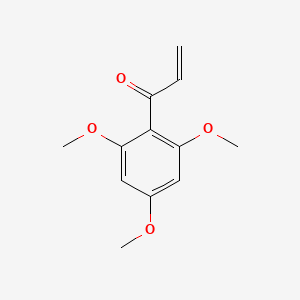

1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63408-06-0 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C12H14O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h5-7H,1H2,2-4H3 |

InChI Key |

VPCXMOLXUCDJNT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=C)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Alternative Synthetic Approaches

Environmentally Benign Synthetic Protocols

Recyclable Catalysis Systems (e.g., Thiamine (B1217682) Hydrochloride)

The principles of green chemistry have spurred the development of synthetic methodologies that utilize recoverable and reusable catalysts, minimizing waste and environmental impact. In the context of synthesizing 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one and related chalcones, thiamine hydrochloride (Vitamin B1, VB1) has emerged as a highly effective, non-toxic, and inexpensive recyclable organocatalyst. mdpi.compropulsiontechjournal.com This approach aligns with the goal of creating more sustainable chemical processes.

The use of thiamine hydrochloride facilitates the Claisen-Schmidt condensation reaction, which is the foundational method for chalcone (B49325) synthesis. mdpi.com This strategy is particularly advantageous as it often avoids the need for protecting sensitive functional groups, such as hydroxyls, which might be necessary in traditional strong base-catalyzed reactions. researchgate.net

Detailed Research Findings

Research has demonstrated that thiamine hydrochloride can effectively catalyze the condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025) to form the chalcone backbone. mdpi.com The general procedure involves refluxing the reactants in a mixed solvent system, typically ethanol (B145695) and water in a 1:1 ratio, with a catalytic amount of thiamine hydrochloride (e.g., 20 mol%). mdpi.compropulsiontechjournal.com

A key feature of this system is the straightforward recovery and reuse of the catalyst. Following the reaction, the mixture is cooled and concentrated. The differing solubilities of the product and the catalyst are then exploited; the chalcone product is typically soluble in ethanol, while the thiamine hydrochloride catalyst is soluble in water. mdpi.com This allows for a simple separation by partitioning between these solvents, followed by filtration. mdpi.com The recovered aqueous layer containing the catalyst can then be reused in subsequent reaction cycles.

The efficacy of the recycled thiamine hydrochloride catalyst has been documented over multiple runs. Studies on the synthesis of a similar chalcone derivative showed consistent and high yields across several cycles, demonstrating the robustness and stability of the catalyst. researchgate.net The yields obtained in successive runs highlight the practical applicability of this green catalytic system. researchgate.net

Below is a data table illustrating the performance of the recyclable thiamine hydrochloride catalyst over four consecutive reaction cycles for the synthesis of a representative chalcone.

| Catalyst Run | Product Yield (%) |

|---|---|

| 1 | 84 |

| 2 | 84 |

| 3 | 83 |

| 4 | 78 |

The data indicates that the catalyst can be reused for at least four cycles with only a minor decrease in activity, making it a highly efficient and economical choice for chalcone synthesis. researchgate.net This methodology represents a significant advancement, offering an environmentally benign alternative to metal-based or harsh base-catalyzed systems. mdpi.com

Reactivity and Mechanistic Transformations

α,β-Unsaturated Carbonyl System Reactivity

The defining feature of 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one is its α,β-unsaturated ketone moiety. This conjugated system creates electrophilic centers at both the carbonyl carbon and the β-carbon, making it a versatile substrate for various addition and cyclization reactions.

Nucleophilic Addition Reactions (e.g., Michael Addition)

The conjugated system readily participates in nucleophilic addition reactions. While direct 1,2-addition to the carbonyl group is possible, the 1,4-conjugate addition, known as the Michael addition, is a predominant reaction pathway for soft nucleophiles. nih.gov This reaction involves the addition of a nucleophile to the β-carbon of the enone system, leading to the formation of a stable enolate intermediate, which is subsequently protonated.

A variety of nucleophiles can be employed in the Michael addition with chalcone (B49325) scaffolds. For instance, the addition of nitromethane (B149229) to chalcones in the presence of a base is a common method for introducing a nitroalkyl group. nih.govresearchgate.net Other nucleophiles successfully used in Michael additions with chalcones include thiols (like o-amino thiophenol), amines (such as o-phenylene diamine), and active methylene (B1212753) compounds like malononitrile (B47326) and thiobarbituric acid. ekb.eg These reactions are fundamental in expanding the molecular complexity of the chalcone backbone.

| Nucleophile | Product Type | Reference |

|---|---|---|

| Nitromethane | γ-Nitroketone | nih.govresearchgate.net |

| o-Amino thiophenol | Benzothiazine derivative | ekb.eg |

| o-Phenylene diamine | Benzodiazepine derivative | ekb.eg |

| Malononitrile | Substituted cyanopyridine | ekb.eg |

Cyclization Reactions Leading to Novel Scaffolds

The chalcone framework is a key precursor for the synthesis of various heterocyclic and carbocyclic systems through cyclization reactions.

The intramolecular cyclization of chalcones to form flavanones (a class of chromanones) is a well-established reaction. However, this transformation is specifically characteristic of 2'-hydroxychalcones. The reaction proceeds via a nucleophilic attack of the phenoxide ion, formed from the 2'-hydroxyl group under basic conditions, onto the β-carbon of the enone system. This is followed by a proton transfer and tautomerization to yield the stable flavanone (B1672756) ring system. ebyu.edu.tr

For this compound, this specific cyclization pathway to a chromanone is impeded. The presence of a methoxy (B1213986) group at the 2'-position, instead of a free hydroxyl group, prevents the initial intramolecular nucleophilic attack required to initiate the cyclization under these conditions.

A significant transformation of chalcones is the acid-catalyzed Nazarov cyclization to produce indanone derivatives. nih.gov This reaction involves the 4π-electrocyclic ring closure of a divinyl ketone cation intermediate. mdpi.com For chalcones, one of the vinyl groups is part of an aryl ring. The reaction is typically promoted by Brønsted or Lewis acids, such as trifluoroacetic acid (TFA), and can be accelerated by microwave irradiation. nih.govnih.gov

The mechanism involves protonation of the carbonyl oxygen, which activates the molecule. A subsequent intramolecular electrophilic attack of the β-carbon onto the opposing aryl ring (the B-ring) initiates the cyclization, forming a five-membered ring and a cationic intermediate. mdpi.comnih.gov Deprotonation and tautomerization then yield the final indanone product. This method is an efficient route to biologically relevant 3-aryl-indanones from substituted chalcones. nih.gov The reaction time can be significantly reduced from hours to minutes using microwave heating. nih.gov

| Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Conventional heating (120 °C, 4h) | 1-Indanone derivative | nih.gov |

| Trifluoroacetic acid (TFA) | Microwave irradiation (120 °C, 20 min) | 1-Indanone derivative | nih.gov |

| BF3OEt2 | 4-Methyltetrahydropyran (solvent) | 1-Indanone derivative | nih.gov |

Oxidative and Reductive Transformations

The enone moiety of this compound is susceptible to both oxidation and reduction.

Reductive Transformations typically involve the selective reduction of the carbon-carbon double bond or the carbonyl group. Catalytic hydrogenation is a common method to reduce the α,β-double bond, yielding the corresponding dihydrochalcone. However, studies on the bioreduction of methoxychalcones using yeast strains like Yarrowia lipolytica have shown that the substitution pattern is critical. While many chalcones are efficiently hydrogenated, the presence of methoxy groups on the A-ring (the 2,4,6-trimethoxyphenyl moiety) has been found to inhibit this transformation. mdpi.com

Oxidative Transformations can target the electron-rich double bond. A common reaction for chalcones is epoxidation, which can be achieved using alkaline hydrogen peroxide (the Weitz-Scheffer reaction) to form the corresponding chalcone epoxide. ekb.eg These epoxides are considered important intermediates in the biosynthesis of flavonoids. iucr.org Specific studies detailing the epoxidation of this compound are not extensively reported, but it remains a probable reaction based on the general reactivity of the chalcone class.

Substitution Reactions on Aryl Moieties

While direct electrophilic substitution on the pre-formed chalcone skeleton is possible, the predominant method for synthesizing derivatives of this compound with substituted aryl rings involves the use of appropriately substituted starting materials. nih.gov

The standard synthesis of this chalcone is the Claisen-Schmidt condensation of 1-(2,4,6-trimethoxyphenyl)ethanone with a benzaldehyde (B42025) derivative. nih.gov Therefore, to introduce substituents such as halogens (F, Cl, Br) or nitro groups onto the B-ring (the phenyl ring not attached to the carbonyl), the reaction is performed with a pre-substituted benzaldehyde. nih.govnih.gov This approach offers superior control over the position and nature of the substituent compared to direct substitution on the chalcone product, which could lead to side reactions involving the reactive enone system.

| A-Ring Precursor | B-Ring Precursor (Substituted Benzaldehyde) | Resulting Chalcone Derivative | Reference |

|---|---|---|---|

| 1-(2,4,6-trimethoxyphenyl)ethanone | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | nih.gov |

| 1-(2,4,6-trimethoxyphenyl)ethanone | 4-Bromobenzaldehyde | (E)-3-(4-bromophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | nih.gov |

| 4'-Nitroacetophenone | 2,4,6-Trimethoxybenzaldehyde (B41885) | 2,4,6-Trimethoxy-4'-nitrochalcone | nih.gov |

| 1-(2,4,6-trimethoxyphenyl)ethanone | 2,4-Difluorobenzaldehyde | (E)-3-(2,4-difluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | ebyu.edu.tr |

Derivatization for Enhanced Functionality

The core structure of this compound, a chalcone, serves as a versatile template for chemical modifications aimed at enhancing its biological activities. Derivatization strategies primarily focus on the modification of both the trimethoxyphenyl ring and the phenyl ring of the propenone backbone, leading to a wide array of analogs with improved potency and selectivity for various therapeutic targets. These modifications are guided by structure-activity relationship (SAR) studies to optimize the compound's functionality.

One significant area of derivatization involves the introduction of heterocyclic rings. For instance, the synthesis of (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) has demonstrated a remarkable enhancement of anticancer activity. This derivative exhibited more than tenfold potency against HeLa and MCF-7 cancer cell lines compared to the standard drug 5-fluorouracil (B62378), with IC50 values of 3.204 and 3.849 μM, respectively. nih.gov Further investigations revealed that this derivative effectively curbed the proliferation and migration of tumor cells while promoting apoptosis. nih.gov

Another successful derivatization strategy involves the introduction of different substituents on the phenyl ring. A notable example is the synthesis of (2E)-1-(2,4,6-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one. This compound has been shown to induce apoptosis in hepatocellular carcinoma cells by suppressing key signaling pathways.

Furthermore, modifications to the core structure by adding hydroxyl groups and substituting the phenyl ring with heterocycles have yielded compounds with a broader range of biological effects. An example is (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, which has been evaluated for its antinociceptive, anti-inflammatory, and hypoglycemic properties. uece.brnih.gov This demonstrates that derivatization can not only enhance a specific activity but also introduce new therapeutic functionalities.

The strategic placement of substituents on the chalcone scaffold is crucial for enhancing its cytotoxic potency. A study on a new chalcone derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, reported up to a 1000-fold increase in cytotoxic potency against prostate cancer cells relative to its parent compound. iiarjournals.org This highlights the significant impact that even subtle structural modifications can have on the biological efficacy of the parent molecule.

These examples underscore the importance of derivatization in transforming this compound into a lead compound for the development of novel therapeutic agents with enhanced and diverse functionalities.

| Derivative Name | Modification | Enhanced Functionality |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Introduction of a 5-bromopyridin-2-yl group | >10-fold increased anticancer activity against HeLa and MCF-7 cells compared to 5-fluorouracil nih.gov |

| (2E)-1-(2,4,6-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Introduction of a 4-chlorophenyl group | Promotes apoptosis in hepatocellular carcinoma cells |

| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Addition of a hydroxyl group and a thiophen-2-yl group | Antinociceptive, anti-inflammatory, and hypoglycemic effects uece.brnih.gov |

| (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Introduction of a 4-methoxyphenyl (B3050149) group and a methyl group | Up to 1000-fold increased cytotoxic potency against prostate cancer cells iiarjournals.org |

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the intramolecular dynamics of 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one. Modern studies frequently pair experimental spectra with computational models, such as those based on Density Functional Theory (DFT), to achieve a more precise and complete assignment of vibrational modes. mdpi.comresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a characteristic fingerprint, revealing the presence of specific functional groups. For chalcones, the α,β-unsaturated ketone system and aromatic rings produce distinct and identifiable absorption bands. researchgate.netorientjchem.org

The carbonyl (C=O) stretching vibration of the enone functional group is one of the most prominent features in the IR spectrum of chalcones, typically appearing in the range of 1650 to 1685 cm⁻¹. fabad.org.tr This band is often conjugated with the stretching mode of the adjacent carbon-carbon double bond (Cα=Cβ). researchgate.net The stretching vibrations of the aromatic C=C bonds are expected between 1570 and 1610 cm⁻¹. fabad.org.tr The presence of multiple methoxy (B1213986) groups on one of the phenyl rings introduces strong C-O stretching vibrations. Asymmetric and symmetric stretching vibrations from the aryl-alkyl ether linkages (Ar-O-CH₃) are anticipated in the regions of 1200-1275 cm⁻¹ and 1000-1100 cm⁻¹, respectively. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the vinyl group appears around 3010-3030 cm⁻¹. fabad.org.tr

Computational studies using DFT methods are employed to calculate the theoretical vibrational frequencies. researchgate.net These theoretical values, when appropriately scaled, show good agreement with experimental data and allow for a detailed assignment of each observed band, including complex mixed vibrational modes. mdpi.comresearchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3070 | C-H stretching | Aromatic Ring |

| ~3020 | =C-H stretching | Alkene |

| ~2940, ~2840 | C-H asymmetric & symmetric stretching | Methoxy (CH₃) |

| ~1660 | C=O stretching | α,β-Unsaturated Ketone |

| ~1595 | C=C stretching | Alkene |

| ~1580, ~1460 | C=C stretching | Aromatic Ring |

| ~1440 | C-H asymmetric bending | Methoxy (CH₃) |

| ~1220 | C-O-C asymmetric stretching | Aryl-Alkyl Ether |

| ~1125 | C-O-C symmetric stretching | Aryl-Alkyl Ether |

| ~980 | C-H out-of-plane bending (trans) | Alkene |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups like carbonyls, FT-Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in C=C double bonds and aromatic rings. researchgate.net

In the FT-Raman spectrum of this compound, the C=C stretching mode of the propenone backbone is expected to produce a strong signal, typically observed around 1575 cm⁻¹. nih.gov The carbonyl (C=O) stretch, while strong in the IR spectrum, appears as a weaker band in the Raman spectrum, often around 1655 cm⁻¹. researchgate.netnih.gov Vibrations associated with the aromatic rings also give rise to distinct Raman signals. embrapa.br As with FT-IR, DFT calculations are invaluable for assigning the normal modes of vibration observed in the experimental Raman spectrum. researchgate.netresearchgate.net

Table 2: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~1655 | C=O stretching (weak) | α,β-Unsaturated Ketone |

| ~1595 | C=C stretching (strong) | Aromatic Ring |

| ~1575 | C=C stretching (strong) | Alkene |

| ~1440 | C-H bending | Methoxy (CH₃) |

| ~1310 | C-H in-plane bending | Alkene |

| ~1195 | C-H rocking | Methoxy (CH₃) |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy provides information about the conjugated π-electron system within the molecule by measuring the absorption of ultraviolet and visible light.

The UV-Vis spectrum of chalcones is characterized by two primary absorption bands resulting from electronic transitions within the conjugated system. fabad.org.trnih.gov

Band I is a high-intensity absorption that appears in the range of 340–390 nm. fabad.org.trusd.ac.id This band is attributed to a π→π* transition involving the entire cinnamoyl chromophore, which includes the phenyl ring (B-ring), the α,β-unsaturated carbonyl system, and the trimethoxyphenyl ring (A-ring).

Band II is a less intense absorption observed at a shorter wavelength, typically between 220 and 270 nm. fabad.org.trnih.gov This band also arises from a π→π* transition, but it is primarily associated with the benzoyl chromophore (the A-ring and the carbonyl group). fabad.org.tr A weaker n→π* transition, associated with the lone pair of electrons on the carbonyl oxygen, may also be observed. biointerfaceresearch.com

The presence of three electron-donating methoxy groups on the benzoyl ring (A-ring) acts as powerful auxochromes. These groups cause a bathochromic (red) shift in the absorption maxima, particularly for Band I, due to the extension of the conjugated system through resonance. nih.govusd.ac.id

Table 3: Typical Electronic Transitions and Absorption Maxima for this compound

| Absorption Band | Wavelength Range (λₘₐₓ) | Electronic Transition | Associated Chromophore |

| Band I | ~340 - 390 nm | π → π | Cinnamoyl system |

| Band II | ~220 - 270 nm | π → π | Benzoyl system |

| n → π* (weak) | Carbonyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy is the most definitive method for elucidating the detailed molecular structure of organic compounds in solution. While 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D techniques are essential for the unambiguous assignment of all signals and confirmation of the molecular connectivity. researchgate.netnih.gov

For a molecule like this compound, a combination of 2D NMR experiments is used to assemble the structural puzzle. tandfonline.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this molecule, a key correlation would be observed between the two vinylic protons of the propenone bridge (H-α and H-β), confirming their adjacency. It would also show correlations among the protons on the unsubstituted phenyl ring. tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom to which it is attached. It is used to assign the carbon signals for all protonated carbons, such as those in the methoxy groups, the vinylic positions, and the aromatic rings. tandfonline.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). It is crucial for connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the methoxy protons (e.g., 4'-OCH₃) to the carbon they are attached to on the trimethoxyphenyl ring (C-4').

A three-bond correlation from the vinylic H-β to the carbonyl carbon (C=O).

Correlations from the vinylic H-α to the ipso-carbon of the unsubstituted phenyl ring.

Correlations from the protons on the trimethoxyphenyl ring (H-3'/H-5') to the carbonyl carbon and other nearby quaternary carbons. tandfonline.comacs.org

Together, these 2D NMR techniques provide a complete and unambiguous map of the molecular structure. researchgate.net

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Representative ¹H δ (ppm) | Representative ¹³C δ (ppm) | Key 2D Correlations (COSY, HMBC) |

| C=O | - | ~188-190 | HMBC from H-β, H-3'/H-5' |

| C-α | ~6.9 | ~128 | COSY with H-β; HMBC to Phenyl C1 |

| C-β | ~7.3 | ~145 | COSY with H-α; HMBC to C=O |

| Phenyl C1-C6 | ~7.4-7.8 | ~128-135 | COSY among aromatic protons; HMBC from H-α |

| C-1' | - | ~111 | HMBC from H-3'/H-5', H-α |

| C-2', C-6' | - | ~160 | HMBC from 2'/6'-OCH₃ protons |

| C-3', C-5' | ~6.2 | ~91 | HMBC to C-1', C-4', C=O |

| C-4' | - | ~160 | HMBC from 4'-OCH₃ protons |

| 2',6'-OCH₃ | ~3.8 | ~55 | HMBC to C-2', C-6' |

| 4'-OCH₃ | ~3.9 | ~56 | HMBC to C-4' |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Molecular Conformation and Geometry Analysis

Detailed information on bond lengths, bond angles, and torsion angles that define the three-dimensional shape of the this compound molecule is unavailable without single-crystal X-ray diffraction data.

Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

An analysis of the non-covalent interactions that govern how molecules of this compound interact with each other in the solid state, such as hydrogen bonds and pi-pi stacking, cannot be performed without the relevant crystallographic data.

Crystal Packing Architectures

Further research and the successful crystallization and X-ray diffraction analysis of this compound are required to provide the data necessary to complete this section of the article.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT methods)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. biointerfaceresearch.com Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are frequently paired with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost for chalcone (B49325) systems. uece.br These calculations underpin our understanding of the molecule's fundamental characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For chalcones, a key aspect of this analysis is determining the conformational preferences around the rotatable single bonds of the propenone linker.

Conformational analysis of chalcones typically involves scanning the potential energy surface by systematically rotating the key dihedral angles. ufms.br For the 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one scaffold, the critical dihedral angles are:

C-C-C=O (s-cis vs. s-trans): This describes the orientation of the carbonyl group relative to the C=C double bond.

Ar(A)-C=O: Rotation around the bond connecting the trimethoxyphenyl ring (Ring A) to the carbonyl carbon.

C=C-Ar(B): Rotation around the bond connecting the β-carbon to the phenyl ring (Ring B).

Studies on various chalcones reveal that they can exist in either s-cis or s-trans conformations. researchgate.net The relative stability of these conformers is influenced by steric hindrance and electronic effects from the substituents on the aromatic rings. ufms.br The bulky 2,4,6-trimethoxyphenyl group significantly influences the planarity of the molecule. While the enone system (C=C-C=O) prefers planarity to maximize π-conjugation, steric clashes, particularly with the ortho-methoxy groups, can cause the aromatic rings to twist out of this plane. ufms.br

For example, in the related compound 1-phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, X-ray crystallography shows a dihedral angle of 7.43° between the two aromatic rings, indicating a nearly planar structure. nih.gov DFT calculations on similar polymethoxy chalcones have been used to compare theoretical geometries with experimental X-ray data, often showing good agreement. nih.gov The optimization process converges to the lowest-energy geometries, and subsequent frequency calculations confirm that these structures are true minima on the potential energy surface. ufms.br

Table 1: Representative Dihedral Angles for Trimethoxy-Substituted Chalcones This table compiles typical data from related structures to illustrate expected values.

| Dihedral Angle | Description | Typical Value (°) | Reference |

|---|---|---|---|

| Ring A - Enone Plane | Twist of the 2,4,6-trimethoxyphenyl ring | 10 - 30 | nih.gov |

| Ring B - Enone Plane | Twist of the phenyl ring | 5 - 15 | nih.gov |

| Ring A - Ring B | Inter-ring dihedral angle | 7 - 30 | nih.govnih.gov |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large gap implies high stability and low reactivity.

A small gap suggests low stability and high reactivity, meaning it is easier to excite the molecule. nih.gov

For chalcones containing the electron-rich 2,4,6-trimethoxyphenyl group, the HOMO is typically localized on this ring system and the adjacent enone bridge, reflecting its electron-donating nature. The LUMO is generally distributed over the enone bridge and the phenyl B-ring, which acts as the electron-accepting moiety. scribd.com This distribution facilitates the intramolecular charge transfer (ICT) that is characteristic of chalcones.

Computational studies on various polymethoxy chalcones have reported HOMO-LUMO energy gaps in the range of 3.10 to 3.90 eV, indicating good bioactivity and chemical reactivity. researchgate.netnih.govresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Polymethoxy Chalcone Data based on (E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one.

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -5.73 | nih.govresearchgate.net |

| ELUMO | -2.63 | nih.govresearchgate.net |

| Energy Gap (ΔE) | 3.10 | nih.govresearchgate.net |

Global Reactivity Descriptors

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. researchgate.net These parameters, calculated within the framework of conceptual DFT, help predict how a molecule will behave in a chemical reaction.

The key descriptors are:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

A high electrophilicity index suggests a molecule is a good electron acceptor. researchgate.net For a representative polymethoxy chalcone, a high electrophilicity index (ω = 5.249 eV) and negative chemical potential (μ = –4.377 eV) have been reported, indicating significant reactivity and stability. researchgate.net

Table 3: Calculated Global Reactivity Descriptors for a Representative Chalcone Calculated using the data from Table 2.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.73 |

| Electron Affinity (A) | -ELUMO | 2.63 |

| Electronegativity (χ) | (I+A)/2 | 4.18 |

| Chemical Potential (μ) | -(I+A)/2 | -4.18 |

| Chemical Hardness (η) | (I-A)/2 | 1.55 |

| Chemical Softness (S) | 1/η | 0.645 |

| Electrophilicity Index (ω) | μ²/2η | 5.63 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uece.brnih.gov The MEP surface is colored based on the electrostatic potential value:

Red: Regions of most negative potential, rich in electrons, and susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, and susceptible to nucleophilic attack.

Green: Regions of neutral or zero potential.

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom due to the presence of lone pairs of electrons. scribd.com The regions around the aromatic protons would exhibit positive potential (blue). This visualization clearly identifies the carbonyl oxygen as the primary site for protonation and hydrogen bonding interactions. researchgate.net

Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. scribd.com This analysis provides a quantitative picture of the charge distribution and helps to explain the molecule's polarity and reactivity.

In the this compound structure, the analysis would be expected to show:

A significant negative charge on the carbonyl oxygen atom (O).

A significant positive charge on the carbonyl carbon atom (C=O), making it an electrophilic site.

Negative charges on the other oxygen atoms of the methoxy (B1213986) groups.

Positive charges on the hydrogen atoms.

This charge distribution is consistent with the MEP map and confirms the polarization of the carbonyl bond, which is a key feature of the reactivity of chalcones. scribd.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to calculate the excited-state properties of molecules, such as their electronic absorption spectra (UV-Visible). By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (f) of these transitions.

For chalcones, the UV-Vis spectrum is typically characterized by two main absorption bands:

Band I: Occurs at a longer wavelength (lower energy) and is attributed to the π→π* transition involving the entire conjugated system, from the 2,4,6-trimethoxyphenyl ring (A) through the enone bridge to the phenyl ring (B).

Band II: Appears at a shorter wavelength (higher energy) and corresponds to a π→π* transition primarily localized within the aromatic rings.

Additionally, a weaker n→π* transition, associated with the excitation of an electron from a non-bonding orbital of the carbonyl oxygen to an anti-bonding π* orbital, is often observed. TD-DFT calculations can accurately predict these transitions and analyze how they are affected by different solvents, providing valuable insights into the photophysical properties of the molecule. researchgate.net

Molecular Docking Studies for Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in computational drug design for identifying potential biological targets for a given compound by simulating the interaction between the ligand (the compound) and a protein receptor. While direct molecular docking studies on this compound are not extensively detailed in the available literature, research on its closely related derivatives provides significant insights into its potential mechanisms of action.

A notable study focused on a series of chalcone derivatives synthesized from a 1-(2,4,6-trimethoxyphenyl)butan-1-one (B14446163) precursor. nih.govresearchgate.net Within this series, the compound (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) demonstrated significant anticancer activity. nih.govresearchgate.net To elucidate the potential molecular target responsible for this activity, reverse molecular docking was employed. This computational approach suggested that Cyclin-Dependent Kinase 1 (CDK1) is a possible target for this derivative. nih.govresearchgate.net CDKs are crucial enzymes in regulating the cell cycle, and their inhibition is a key strategy in cancer therapy.

Furthermore, computational studies on other structurally similar chalcones have identified different potential targets. For instance, a heterocyclic chalcone, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one, was investigated through molecular docking simulations against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and the TRPA1 channel. The results indicated that this related chalcone has a higher affinity for the COX-1 enzyme. uece.brnih.gov These findings, although not on the specific title compound, highlight that the chalcone scaffold can interact with various biologically relevant targets.

The table below summarizes the findings from molecular docking studies on a key derivative of this compound.

| Derivative Studied | Computational Method | Potential Biological Target | Implication |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Reverse Molecular Docking | Cyclin-Dependent Kinase 1 (CDK1) | Potential role in cell cycle regulation and anticancer activity. nih.govresearchgate.net |

In Silico ADME Prediction and Pharmacokinetic Property Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to assess the potential of a molecule to become a viable drug. nih.govnih.gov By evaluating properties like oral bioavailability and adherence to drug-likeness rules, researchers can prioritize compounds with favorable pharmacokinetic profiles.

Studies involving derivatives of this compound have included in silico ADME predictions to evaluate their drug-like characteristics. nih.gov The analysis of a series of chalcone derivatives featuring the 2,4,6-trimethoxyphenyl moiety indicated that these compounds are likely to possess good pharmacokinetic properties and oral bioavailability. nih.govresearchgate.net Similarly, computational analysis of other related chalcones confirmed good pharmacokinetic profiles. uece.brnih.gov

The assessment of drug-likeness often involves applying established guidelines such as Lipinski's Rule of Five. rjptonline.org This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. rjptonline.org Computational tools predict these physicochemical descriptors to provide a preliminary assessment of a compound's potential.

The following table presents a summary of the predicted ADME and pharmacokinetic properties for derivatives containing the this compound scaffold, based on findings from computational studies.

| ADME/Pharmacokinetic Parameter | Prediction/Assessment | Significance in Drug Discovery |

| Pharmacokinetic Properties | Predicted to be favorable. nih.govresearchgate.net | Indicates the compound has the potential to be effectively absorbed and distributed in the body. |

| Oral Bioavailability | Predicted to be good. nih.govresearchgate.net | Suggests the compound can be administered orally, which is a preferred route for many medications. |

| Drug-Likeness | Generally compliant with Lipinski's Rule of Five. rjptonline.org | The compound possesses physicochemical properties consistent with known orally active drugs. |

| Lipophilicity (LogP) | Within acceptable range for drug candidates. | Influences solubility, absorption, and distribution of the compound. |

| Aqueous Solubility | A key parameter assessed for bioavailability. nih.gov | Affects the dissolution of the compound in the gastrointestinal tract, a prerequisite for absorption. |

| Topological Polar Surface Area (TPSA) | Calculated to predict cell permeability. | Helps in estimating the transport properties of the molecule across biological membranes. |

Biological Activity Investigations Mechanistic and in Vitro Focus

Anticancer and Antiproliferative Activity Mechanisms

Derivatives of 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one have shown potent anticancer effects across various cancer cell lines. Their mechanisms are multifaceted, targeting key pathways involved in cell survival, proliferation, and resistance.

Apoptosis Induction Pathways (e.g., RAS-ERK, AKT/FOXO3a Suppression)

A primary mechanism of anticancer activity for these compounds is the induction of apoptosis. Research has shown that specific derivatives can modulate critical cell survival signaling pathways.

One such derivative, (2E)-1-(2,4,6-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (TMOCC), has been identified as an effective apoptosis promoter in hepatocellular carcinoma (HCC) cells. TMOCC was found to suppress both the RAS-ERK and AKT/FOXO3a signaling pathways. researchgate.net This dual suppression leads to the loss of mitochondrial transmembrane potential and ultimately triggers programmed cell death. researchgate.net Similarly, another analogue, (2E)-1-(2,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)-2-propen-1-one (TMONC), was shown to significantly inhibit the proliferation of HCC cells and induce apoptosis by activating the mitochondria-dependent pathway through suppression of the ERK/MAPK signaling cascade. nih.gov

Cell Cycle Modulation

Disruption of the normal cell cycle is a hallmark of cancer, and targeting this process is a key anticancer strategy. Several derivatives of this compound have been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating.

For instance, TMONC was found to induce G2/M arrest in hepatocellular carcinoma cells. nih.gov A naphthalene-chalcone derivative synthesized using 2,4,6-trimethoxybenzaldehyde (B41885) also induced G2/M cell cycle arrest in HCT116 colon cancer cells. nih.gov This G2/M phase arrest is a common finding for chalcone (B49325) derivatives, as many compounds in this class interfere with the machinery required for mitosis. nih.govnih.gov In a different finding, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), a related natural product, was observed to increase the number of human cervical cancer cells in the G0/G1 phase. iiarjournals.org

Microtubule Dynamics Interference

Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. The dynamic process of microtubule polymerization and depolymerization is a validated target for anticancer drugs. A number of chalcones containing the trimethoxyphenyl moiety act as microtubule-destabilizing agents. uece.br

These compounds can inhibit tubulin polymerization, leading to a disruption of microtubule structure and function. This interference with microtubule dynamics triggers a mitotic checkpoint, causing the cell to arrest in the G2/M phase and subsequently undergo apoptosis. For example, a synthetic 2'-hydroxy-2,4,6-trimethoxy-5',6'-naphthochalcone has been shown to disrupt the microtubular network of human colon cancer cells. The mechanism often involves the chalcone binding to the colchicine-binding site on tubulin, preventing its assembly into functional microtubules.

Enzyme Inhibition (e.g., CDK1, Thioredoxin Reductase)

The anticancer effects of these chalcones are also linked to the direct inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Cyclin-Dependent Kinase 1 (CDK1): CDK1 is a key kinase that drives the cell cycle, particularly the transition from G2 to M phase. Its inhibition can lead to cell cycle arrest and prevent tumor cell division. In a study of 2,4,6-trimethoxychalcone derivatives, reverse molecular docking suggested that the most potent anticancer compound in the series, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3), likely targets CDK1. This compound exhibited significant cytotoxicity against HeLa and MCF-7 cancer cells with low toxicity to normal cells.

Thioredoxin Reductase (TrxR): The thioredoxin system is a major antioxidant system that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. While some chalcone analogues, such as those derived from xanthohumol, are known to be potent inhibitors of thioredoxin reductase, specific data on the inhibitory activity of this compound or its immediate derivatives against TrxR is not prominently available in the current literature.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound Name | Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | B3 | HeLa (Cervical Cancer) | 3.204 | |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | B3 | MCF-7 (Breast Cancer) | 3.849 | |

| 2',4',6'-trimethoxy-4'-nitrochalcone | Ch-19 | KYSE-150 (Esophageal Squamous Cell Carcinoma) | ~4.97 | |

| 2',4',6'-trimethoxy-4'-nitrochalcone | Ch-19 | EC-9706 (Esophageal Squamous Cell Carcinoma) | ~9.43 |

Multidrug Resistance Reversal Mechanisms (e.g., P-glycoprotein)

A significant challenge in cancer therapy is multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapeutic agents. A common mechanism for MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell.

Derivatives of this compound have shown promise in overcoming P-gp-mediated MDR. The synthetic derivative 2'-hydroxy-2,4,6'-trimethoxychalcone (1H3MC) was found to reduce the expression of P-glycoprotein in a time-dependent manner in drug-resistant human uterine sarcoma cells (MES-SA/Dx5). This reduction in P-gp levels restored the sensitivity of the cancer cells to conventional chemotherapy. When combined with cisplatin, 1H3MC exhibited synergistic cytotoxicity, leading to apoptosis. This suggests that such chalcones can act as chemosensitizers, reversing drug resistance by directly targeting the expression of the P-gp efflux pump.

Anti-inflammatory Action Pathways

Chronic inflammation is a known driver of many diseases, including cancer. Chalcones, including derivatives of the this compound scaffold, possess significant anti-inflammatory properties. Their mechanisms involve the inhibition of key inflammatory mediators and signaling pathways.

These compounds have been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key mediators of the inflammatory response. This is often achieved by inhibiting the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The regulatory effects on iNOS and COX-2 are frequently traced back to the inhibition of major inflammatory signaling pathways. One of the most important is the nuclear factor-kappa B (NF-κB) pathway. A derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), was found to exert its anti-inflammatory effect in microglial cells by inhibiting the Akt/NF-κB signaling pathway. Other studies have confirmed that chalcone analogues can suppress iNOS and COX-2 expression by targeting the NF-κB and JNK signaling pathways. Furthermore, molecular docking studies of a heterocyclic derivative, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one, indicated a high binding affinity for the COX-1 enzyme.

Table 2: Summary of Investigated Biological Activities and Mechanisms

| Biological Activity | Mechanism/Pathway | Key Molecular Targets | Observed Effect |

|---|---|---|---|

| Anticancer/Antiproliferative | Apoptosis Induction | RAS-ERK, AKT/FOXO3a | Suppression of survival signals, induction of programmed cell death |

| Anticancer/Antiproliferative | Cell Cycle Modulation | Cell cycle checkpoints | Induction of G2/M or G0/G1 phase arrest |

| Anticancer/Antiproliferative | Microtubule Dynamics Interference | Tubulin | Inhibition of tubulin polymerization, mitotic arrest |

| Anticancer/Antiproliferative | Enzyme Inhibition | CDK1 | Inhibition of G2/M transition |

| MDR Reversal | P-glycoprotein Modulation | P-glycoprotein (P-gp) | Reduced expression, sensitization to chemotherapy |

| Anti-inflammatory | Inflammatory Pathway Inhibition | NF-κB, JNK, Akt, COX-1, COX-2, iNOS | Reduced production of NO, PGE2, and pro-inflammatory cytokines |

Based on a thorough review of the available scientific literature, there is insufficient specific data for the compound “this compound” to fully address the detailed outline provided in your request. The research findings necessary to populate the subsections on its biological and antimicrobial activities are not available for this specific molecule.

Scientific studies have been conducted on structurally similar chalcones, including those with trimethoxyphenyl or hydrox-trimethoxyphenyl substitutions. This body of research indicates that the broader chalcone class of compounds exhibits various biological activities, such as anti-inflammatory and antimicrobial-potentiating effects. For instance, studies on related chalcones have explored their interactions with targets like cyclooxygenases, nitric oxide synthase, and bacterial efflux pumps.

However, your request strictly requires focusing solely on “this compound” and providing detailed, specific research findings and data tables for this exact compound. As this specific information is not present in the current body of published research, it is not possible to generate the requested article while adhering to the specified constraints of scientific accuracy and sole focus on the named compound.

Antioxidant Activity Mechanisms

Chalcones, the class of compounds to which this compound belongs, are widely recognized for their potential antioxidant properties. researchgate.net However, specific experimental data on the antioxidant mechanisms of this compound are not extensively available in the public domain. The following subsections address the common mechanisms through which chalcones exert their antioxidant effects, noting the absence of specific data for the title compound where applicable.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard in vitro method used to evaluate the free radical scavenging capacity of a compound. While numerous studies have employed this assay to demonstrate the antioxidant potential of various chalcone derivatives, specific DPPH assay results, such as IC50 values, for this compound have not been identified in the reviewed scientific literature. Generally, the antioxidant activity of chalcones is attributed to their chemical structure, which can donate a hydrogen atom to stabilize free radicals.

The ability of a compound to chelate transition metals, such as iron and copper, is a significant antioxidant mechanism, as it can prevent the formation of highly reactive hydroxyl radicals. There is currently a lack of specific studies and data concerning the metal chelating abilities of this compound.

Nitric oxide (NO) is a signaling molecule that can become a pro-oxidant at high concentrations. The capacity to scavenge nitric oxide is another important aspect of antioxidant activity. Research on a structurally related heterocyclic chalcone, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one, has demonstrated an inhibitory effect on NO production in J774A.1 cells. nih.govuece.br However, direct experimental data from nitric oxide scavenging assays for this compound is not available in the current body of scientific literature.

Other Biological Activities

Beyond its potential antioxidant effects, the broader class of chalcones has been investigated for a range of other biological activities. This section focuses on the neuroprotective and antinociceptive mechanisms that have been explored for related compounds, while noting the specific data gap for this compound.

Neuroprotection involves the preservation of neuronal structure and function. One key mechanism of neuroprotection is the inhibition of apoptosis, or programmed cell death. In the context of neurodegenerative diseases, preventing neuronal apoptosis is a critical therapeutic goal. While some chalcone derivatives have been investigated for their neuroprotective potential, specific studies detailing the anti-apoptotic effects of this compound in neuronal cells, including its impact on key apoptotic proteins like those in the Bcl-2 family or caspases, are not present in the reviewed literature. nih.gov It is noteworthy that a derivative, (2E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, has been shown to promote apoptosis in cancer cells, highlighting the context-dependent nature of the biological activities of chalcones. nih.gov

Antinociceptive agents are substances that reduce sensitivity to painful stimuli. The mechanisms underlying such effects can be complex, often involving interactions with the central and peripheral nervous systems. For instance, a study on the related compound (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one demonstrated antinociceptive effects in adult zebrafish. nih.govuece.br However, there is a lack of specific research into the mechanistic aspects of the antinociceptive effects of this compound, including its potential interactions with opioid receptors or its influence on inflammatory pathways related to pain. mdpi.com

Hypoglycemic Effects (Mechanistic aspects)

The hypoglycemic potential of chalcones, including this compound, is attributed to several molecular mechanisms. Research into this class of compounds has highlighted their ability to modulate glucose metabolism through various pathways. While direct studies on this specific molecule are limited, the activities of analogous structures provide significant mechanistic insights.

A primary mechanism involves the inhibition of key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase. frontiersin.org By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia. frontiersin.org Numerous synthetic chalcones have demonstrated potent inhibitory activity against α-glucosidase and moderate inhibition of α-amylase. frontiersin.org For instance, some derivatives have shown competitive inhibition of both enzymes, indicating they bind to the active sites in a manner similar to substrates like acarbose. frontiersin.org

Another significant mechanism is the enhancement of insulin (B600854) secretion and the improvement of insulin sensitivity. Certain chalcones have been found to stimulate insulin secretion from pancreatic β-cells. nih.gov This action is often mediated by the modulation of ion channels, specifically by blocking ATP-sensitive K+ channels and voltage-dependent calcium channels, which leads to an influx of calcium ions and subsequent insulin release. nih.gov Furthermore, some chalcones can enhance glucose uptake in peripheral tissues, such as skeletal muscle, mimicking insulin-like activities. nih.govmdpi.com

Studies on structurally similar compounds, such as heterocyclic chalcones derived from 2-hydroxy-3,4,6-trimethoxyacetophenone, have shown the ability to reverse hyperglycemia in animal models. nih.govuece.br This suggests that the trimethoxyphenyl moiety is a key pharmacophore contributing to the hypoglycemic effect. The anti-inflammatory properties of chalcones may also play an indirect role, as chronic inflammation is a known factor in the development of insulin resistance. uece.br

Table 1: Potential Hypoglycemic Mechanisms of Chalcone Derivatives

| Mechanism of Action | Description | Key Molecular Targets |

|---|---|---|

| Enzyme Inhibition | Reduces the rate of carbohydrate digestion in the gut. | α-glucosidase, α-amylase |

| Insulin Secretion | Stimulates the release of insulin from pancreatic β-cells. | ATP-sensitive K+ channels, Voltage-dependent Ca2+ channels |

| Enhanced Glucose Uptake | Promotes the uptake of glucose into muscle and fat cells. | GLUT-4 Transporter |

| Anti-inflammatory Action | Reduces inflammation-induced insulin resistance. | COX-1, COX-2, NF-κB |

Antimalarial Activity (Mechanistic aspects)

The chalcone scaffold is a recognized template for the development of novel antimalarial agents, with activity demonstrated against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. researchgate.netnih.gov The mechanism of action for antimalarial chalcones is multifaceted, targeting unique aspects of the parasite's life cycle within human erythrocytes.

One of the primary proposed mechanisms is the inhibition of hemozoin formation. researchgate.net During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. researchgate.net Several chalcone derivatives have been shown to significantly reduce hemozoin production, suggesting a mechanism similar to that of chloroquine. researchgate.netnih.gov

Another critical target for antimalarial chalcones is the parasite's cysteine proteases, particularly falcipain-2 (FP-2). nih.gov This enzyme is essential for the degradation of hemoglobin by the parasite. Molecular docking studies have revealed that chalcones can bind to the active site of FP-2, inhibiting its function and disrupting the vital process of hemoglobin digestion. nih.gov

Furthermore, research into derivatives of this compound has pointed to other potential targets. A study involving the synthesis of related compounds found that (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one exhibited potent antitumor activity, and reverse molecular docking suggested that cyclin-dependent kinase 1 (CDK1) could be a possible target. nih.gov Given the essential role of CDKs in the cell cycle progression of the malaria parasite, this presents a novel mechanistic avenue for the antimalarial action of this specific class of chalcones. The α,β-unsaturated ketone moiety in the chalcone structure is also considered a Michael acceptor, making it reactive towards biological nucleophiles and contributing to its broad bioactivity. rsc.org

Table 2: Investigated Antimalarial Mechanisms of Chalcone Derivatives

| Mechanism of Action | Description | Key Molecular Targets |

|---|---|---|

| Hemozoin Inhibition | Prevents the detoxification of free heme released from hemoglobin digestion. | Heme polymerization process |

| Cysteine Protease Inhibition | Blocks the degradation of host hemoglobin by the parasite. | Falcipain-2 (FP-2) |

| Cell Cycle Disruption | Potentially inhibits parasite proliferation by targeting cell cycle kinases. | Cyclin-dependent kinase 1 (CDK1) |

| Michael Addition | The α,β-unsaturated ketone can react with biological macromolecules. | Various nucleophilic targets |

Structure Activity Relationship Sar Studies

Impact of Aryl Substituents on Biological Potency and Selectivity

The nature, position, and number of substituents on the aryl rings (A and B) of the chalcone (B49325) framework are primary determinants of biological activity and selectivity. The 2,4,6-trimethoxy substitution on Ring A of the title compound is a key feature that has been explored in numerous studies.

Research indicates that electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, on the aryl rings often have a positive impact on the biological activities of chalcones, including anticancer and anti-inflammatory effects. mdpi.comnih.gov Specifically, the presence of methoxy groups on one or both rings is a common feature in many potent chalcone derivatives. mdpi.com For instance, studies on a series of chalcones revealed that the substitution pattern on the aromatic rings directly modulates their electrophilicity and, consequently, their cytotoxic activity. mdpi.com

In the context of 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, the three methoxy groups on Ring A significantly influence its electronic properties. A study that designed and synthesized a series of chalcone derivatives based on the hybridization of 1-(2,4,6-trimethoxyphenyl)butan-1-one (B14446163) found that these compounds exhibited notable inhibitory effects on tumor cells in vitro. researchgate.net One derivative, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, showed more than 10-fold potency against HeLa and MCF-7 cancer cells compared to the standard drug 5-fluorouracil (B62378), while also displaying low toxicity to normal cells. researchgate.net This highlights the importance of the specific combination of the 2,4,6-trimethoxyphenyl A ring with a substituted B ring.

The substitution pattern on Ring B also plays a critical role. The introduction of different functional groups can lead to varied biological outcomes. For example, replacing the phenyl B ring with heterocyclic rings or introducing halogen substituents can enhance potency. nih.gov SAR studies have shown that the biological effects are highly dependent on the specific substituents and their positions on the B ring.

| Compound/Modification | Key Structural Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| General Chalcones | Electron-donating groups (e.g., -OCH3, -OH) on aryl rings | Often enhances anticancer and anti-inflammatory activities. | mdpi.com |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 2,4,6-trimethoxy A ring; 5-bromo-pyridin-2-yl B ring | Potent anticancer activity against HeLa and MCF-7 cells; low toxicity to normal cells. | researchgate.net |

| Chalcone Analogues | Substitution of phenyl B ring with a heterocycle | Can lead to a positive impact on anticancer activity. | nih.gov |

| 2'-hydroxychalcones | -OH group on Ring A (ortho to carbonyl) | Plays a promising role in Acetylcholinesterase (AChE) inhibition. | mdpi.com |

Influence of Alkene Linker Modifications on Activity

The three-carbon α,β-unsaturated carbonyl bridge connecting the two aryl rings is another critical site for structural modification. This linker is not merely a spacer but an active participant in the molecule's mechanism of action, often acting as a Michael acceptor. nih.govresearchgate.net

Modifications at the α-position of the alkene linker have been shown to tune the reactivity and biological activity of chalcones. A study investigating α-substituted 2',3,4,4'-tetramethoxychalcones demonstrated that the anti-inflammatory activity was positively correlated with the thiol alkylating ability of the compound. nih.gov Stronger electrophiles, achieved by substituting the α-position with groups like -CF3, -Br, and -Cl, resulted in more potent compounds. nih.gov However, this correlation did not extend to the strongest electrophiles (with -CN and -NO2 substituents), which were found to be ineffective, suggesting that a fine-tuning of electrophilicity is necessary for optimal therapeutic effect. nih.govresearchgate.net

Furthermore, the introduction of a methyl group at the α-position can induce a significant conformational change from s-cis to s-trans, which can favor binding to certain biological targets like tubulin. nih.gov This highlights that even small modifications to the linker can have profound effects on the molecule's three-dimensional shape and its interaction with biological macromolecules.

| Linker Modification | Effect | Impact on Biological Activity | Reference |

|---|---|---|---|

| α-substitution with electron-withdrawing groups (e.g., -CF3, -Br, -Cl) | Increases electrophilicity of the Michael acceptor site. | Enhances anti-inflammatory activity, but excessive electrophilicity can be detrimental. | nih.govresearchgate.net |

| α-substitution with a methyl group | Induces a conformational change from s-cis to s-trans. | May favor binding to specific targets like tubulin, potentially increasing anticancer potency. | nih.gov |

| Molecular rigidification involving C-α | Restricts conformation. | May not be favorable for increasing the antiproliferative activity of certain chalcone derivatives. | nih.gov |

Role of Stereochemistry (E/Z Isomerism)

The double bond in the propenone linker of chalcones allows for the existence of geometric isomers, designated as E (trans) and Z (cis), based on the orientation of the aryl rings relative to the double bond. Stereochemistry plays a pivotal role in biological activity, as enzymes and receptors are often highly specific to the three-dimensional shape of a molecule. nih.govsolubilityofthings.com

In the vast majority of naturally occurring and synthetic chalcones, the E isomer is the thermodynamically more stable and predominantly formed product. nih.gov X-ray crystallography studies of 1-phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one have confirmed that the molecule adopts an E configuration about the central olefinic bond. nih.govresearchgate.net

The biological significance of this isomerism has been demonstrated in various studies. For example, in a study of α-substituted tetramethoxychalcones, the E-isomer of α-(4-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone showed a significant antiapoptotic effect in a dose-dependent manner. In contrast, its corresponding Z-isomer displayed no significant activity, clearly indicating that the biological effect is stereospecific. researchgate.net This difference is attributed to the distinct spatial arrangement of the aryl rings, which dictates how the molecule fits into the binding site of its biological target.

Computational SAR Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for elucidating the SAR of chalcones and designing new, more potent derivatives. scirp.orgnih.gov These in silico approaches help to rationalize experimental findings and predict the activity of novel compounds before their synthesis.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For chalcones, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully employed. scirp.org In one study, a CoMFA model for antitumor chalcone derivatives was developed, showing good stability and predictive ability. The model's contour maps revealed that bulky substituents were favored in certain regions (steric fields), while positive or negative charges were favored in others (electrostatic fields), providing a roadmap for designing new compounds with enhanced activity. scirp.org The analysis indicated that both steric and electrostatic effects contribute to the molecular activity, with the steric field having a slightly greater contribution. scirp.org

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme, allowing for the study of intermolecular interactions. Docking studies have been used to understand how chalcones interact with various targets, such as the p53-MDM2 binding pocket, cyclooxygenase (COX) enzymes, and the tubulin colchicine (B1669291) binding site. nih.govresearchgate.netmdpi.com For instance, a study on a heterocyclic chalcone, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one, used molecular docking to show a higher affinity for the COX-1 enzyme and specific interactions with the TRPA1 channel, correlating with its observed anti-inflammatory and antinociceptive effects. uece.brnih.gov These computational models provide valuable insights into the binding modes and key interactions that govern the biological activity of chalcone derivatives.

Applications in Organic Synthesis and Medicinal Chemistry

Building Block for Heterocyclic Compound Synthesis (e.g., Pyrimidines, Pyrazoles)

Chalcones, in general, are well-established precursors for the synthesis of a wide array of five- and six-membered nitrogen-containing heterocyclic compounds. mdpi.com The electrophilic nature of the β-carbon and the carbonyl carbon of the enone system makes them susceptible to nucleophilic attack by binucleophiles, leading to cyclization reactions.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved by reacting chalcones with compounds containing an N-C-N fragment, such as amidines or urea. The reaction typically proceeds via a Michael addition of the nucleophile to the enone system, followed by an intramolecular condensation and subsequent dehydration/aromatization to yield the stable pyrimidine ring. While general methodologies for chalcone-to-pyrimidine synthesis are common, specific examples detailing the use of 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one are part of broader synthetic strategies targeting bioactive molecules.

Pyrazoles: Pyrazoles and their partially saturated counterparts, pyrazolines, are readily synthesized from chalcones through condensation reactions with hydrazine (B178648) and its derivatives. uniba.itzsmu.edu.ua The reaction involves the initial attack of a hydrazine nitrogen atom on the β-carbon of the chalcone (B49325), followed by cyclization through the attack of the second nitrogen on the carbonyl carbon, and subsequent elimination of a water molecule. biust.ac.bw The pyrazole (B372694) scaffold is a significant component in pharmaceutical chemistry, with many derivatives exhibiting a range of biological effects, including anti-inflammatory and anticancer activities. uniba.itnih.gov The this compound moiety can be incorporated into these structures to create novel pyrazole-chalcone hybrids, which are investigated for their potential as chemotherapeutic agents. uniba.it

The versatility of chalcones as synthons is a cornerstone of heterocyclic chemistry, providing access to diverse molecular libraries for further investigation. mdpi.com

Precursor for Advanced Organic Transformations (e.g., Indanones)

A notable application of chalcones in advanced organic synthesis is their conversion into 1-indanones. This transformation is significant because it creates a conformationally constrained or "fixed-ring" analogue of the parent chalcone. preprints.orgpreprints.org While the flexible enone linker in chalcones is crucial for their biological activity, it is also susceptible to light-induced cis-trans isomerization in solution, which can lead to a mixture of isomers with potentially different activities. preprints.orgpreprints.org

Converting the chalcone into an indanone structure circumvents this photoisomerization by incorporating the α,β-unsaturated system into a five-membered ring. preprints.orgpreprints.org This process retains the key structural features of the parent chalcone in a rigid framework. preprints.orgpreprints.org A primary method for this transformation is the Nazarov cyclization , an acid-catalyzed electrocyclic reaction. preprints.orgbeilstein-journals.org In this reaction, the chalcone is treated with a strong acid, such as trifluoroacetic acid (TFA), often with microwave heating to shorten reaction times, to induce cyclization and form the indanone ring system. beilstein-journals.org

This strategy has been applied to chalcones structurally similar to this compound to produce trimethoxy-substituted indanones. preprints.org These indanones are valuable intermediates for synthesizing biologically active compounds, including potential analgesics and antihypertensive agents. preprints.org

| Starting Chalcone Class | Reaction Type | Product Class | Significance |

| (E)-3-Aryl-1-(trimethoxyphenyl)prop-2-en-1-one | Nazarov Cyclization | Trimethoxy-2,3-dihydro-1H-inden-1-one | Creates conformationally constrained chalcone analogues; Overcomes photoisomerization. preprints.orgpreprints.org |

Scaffold for Drug Discovery and Lead Optimization

The chalcone framework is considered a "privileged scaffold" in medicinal chemistry, and the presence of the 2,4,6-trimethoxyphenyl group, in particular, has been associated with a wide range of potent biological activities. researchgate.net This makes this compound and its derivatives highly attractive for drug discovery and lead optimization efforts.

Research has demonstrated that chalcones bearing the 2,4,6-trimethoxy substitution exhibit significant antitumor properties. nih.govnih.gov In one study, a series of derivatives were synthesized and evaluated for their anticancer activity. A specific compound, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) , showed more than 10-fold greater potency against HeLa and MCF-7 cancer cell lines compared to the standard drug 5-fluorouracil (B62378), while also displaying low toxicity to normal cells. nih.govnih.gov Further investigation indicated that this compound could inhibit tumor cell proliferation and migration and promote apoptosis, with molecular docking studies suggesting Cyclin-Dependent Kinase 1 (CDK1) as a possible target. nih.govnih.gov

Another study reported that (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one exhibited moderate analgesic activity. nih.gov The structural simplicity and synthetic accessibility of this chalcone scaffold allow for systematic modifications of both aromatic rings, enabling chemists to perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. nih.govyoutube.com

Table of Selected Bioactive this compound Derivatives This is an interactive table. Select a compound to view its reported activity.

| Compound Name | Structure | Reported Biological Activity |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Bromo- and Pyridinyl-substituted Chalcone | Potent anticancer activity against HeLa and MCF-7 cells; CDK1 inhibitor. nih.govnih.gov |

| (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Pyridinyl-substituted Chalcone | Moderate analgesic activity. nih.gov |

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

The traditional and most common method for synthesizing chalcones, including 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, is the Claisen-Schmidt condensation. frontiersin.orgnih.govuece.br This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. uece.br While effective, future research is focused on developing more advanced, efficient, and environmentally friendly synthetic protocols.

Key areas for future exploration include:

Methodological Improvements: Research is ongoing to optimize existing methods like the Claisen-Schmidt condensation for higher yields and purity. mdpi.com A comparative study of synthetic protocols found that while aldol (B89426) condensation works well when an electron-withdrawing group is present on the benzaldehyde (B42025) ring, the Wittig reaction offers a more general and reliable methodology that is not limited by the nature of substituents, often resulting in highly pure chalcones with yields between 80-100%. mdpi.com

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents and catalysts is a significant goal. Methodologies that reduce waste and energy consumption are critical for sustainable pharmaceutical development. uece.br

Novel Catalytic Systems: Exploration of new catalysts, including solid-supported catalysts and biocatalysts, could offer improved selectivity, milder reaction conditions, and easier product purification.

The continuous search for advanced and cost-effective procedures for synthesizing chalcone (B49325) derivatives is essential for enabling the study of new biological properties and expanding the chemical space for drug discovery. frontiersin.orgacs.org

Advanced Mechanistic Elucidation of Biological Activities

Chalcones derived from the this compound core have demonstrated a spectrum of biological activities, particularly as anticancer agents. nih.gov However, a complete understanding of their molecular mechanisms is often lacking. acs.org Future research will need to employ advanced techniques to precisely identify cellular targets and signaling pathways.

Target Identification: While studies have identified potential targets, further investigation is required. For instance, a derivative, (2E)-1-(2,4,6-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (TMOCC), was found to promote apoptosis in hepatocellular carcinoma cells by suppressing the RAS-ERK and AKT/FOXO3a signaling pathways. nih.gov Molecular docking studies further predicted that TMOCC could directly target ERK1, PARP-1, and BAX. nih.gov Another study of a different derivative series suggested Cyclin-Dependent Kinase 1 (CDK1) as a possible target. nih.gov Future work should focus on validating these predicted targets through biochemical and biophysical assays.

Pathway Analysis: A deeper dive into the downstream effects of target engagement is necessary. This includes comprehensive studies on cell cycle regulation, apoptosis induction, and inhibition of metastasis. researchgate.net For example, understanding how these compounds induce G2/M phase cell cycle arrest, a hallmark of antimicrotubule agents, is a key area of investigation for related indole-chalcone derivatives. acs.org

In Vivo Studies: Translating in vitro findings to in vivo models is a critical step. Animal models, such as the zebrafish model used to evaluate the anti-inflammatory and hypoglycemic effects of a related heterocyclic chalcone, are invaluable for understanding the systemic effects and pathophysiological relevance of these compounds. nih.govuece.br

Development of Highly Selective Derivatives

The broad biological activity of chalcones is both a strength and a weakness. A key future direction is the rational design of derivatives with high selectivity for specific disease targets to enhance efficacy and reduce potential off-target effects. The ease of modifying the chalcone structure allows for the generation of extensive libraries of derivatives for structure-activity relationship (SAR) studies. frontiersin.orgnih.gov